N-(3-Aminophenyl)methanesulfonamide
Overview
Description
N-(3-Aminophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H10N2O2S. It is also known by other names such as 3-(Methylsulfonylamino)aniline and 3-N-(Methylsulfonyl)aminoaniline . This compound is primarily used as a research reagent in the synthesis of biologically and pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Aminophenyl)methanesulfonamide can be synthesized through the reaction of 3-nitroaniline with methanesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(3-Aminophenyl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved include the inhibition of folate metabolism, which is crucial for the synthesis of nucleotides and DNA .
Comparison with Similar Compounds
- 3-(Methylsulfonylamino)aniline
- 3-N-(Methylsulfonyl)aminoaniline
- N-(2-Methoxyphenyl)methanesulfonamide
- N-(2-Phenylethyl)methanesulfonamide
Uniqueness: N-(3-Aminophenyl)methanesulfonamide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in the synthesis of biologically active molecules and in the study of enzyme inhibition .
Properties
IUPAC Name |
N-(3-aminophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRCQRFQGOHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370182 | |
Record name | N-(3-Aminophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37045-73-1 | |
Record name | N-(3-Aminophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Aminophenyl)methanesulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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